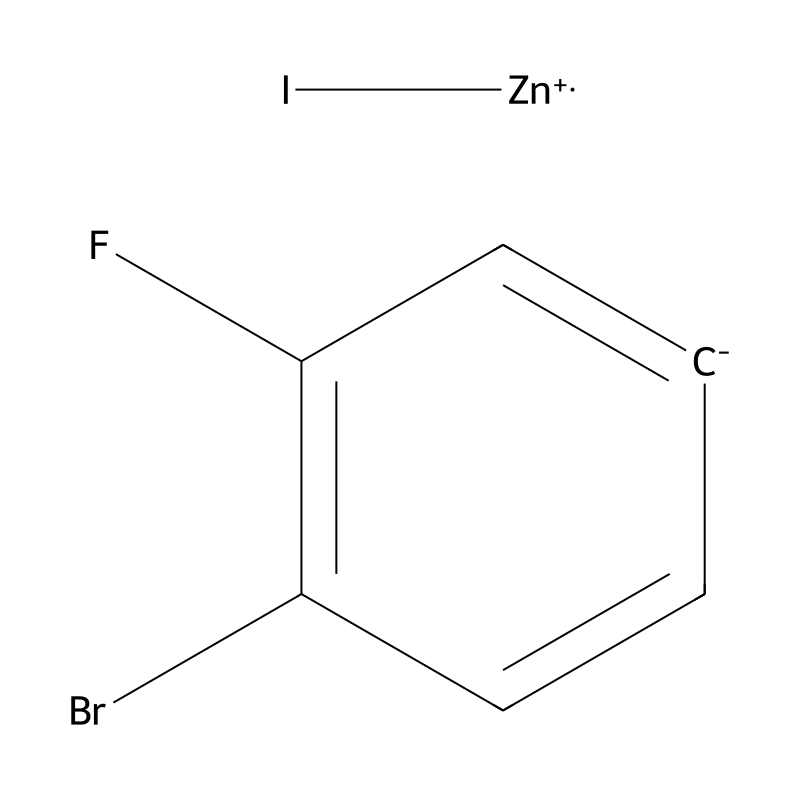

4-Bromo-3-fluorophenylzinc iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Bromo-3-fluorophenylzinc iodide (CAS 352525-65-6) is a highly regioselective organozinc halide primarily utilized as a nucleophilic partner in Negishi cross-coupling reactions. Supplied typically as a 0.5 M solution in tetrahydrofuran (THF), this reagent features a specific halogenation pattern—a fluorine atom at the 3-position and a bromine atom at the 4-position—while the zinc moiety is strictly localized at the 1-position. This configuration allows for the rapid construction of complex, multi-halogenated biaryl scaffolds. Unlike highly reactive alkali metal organometallics, arylzinc iodides exhibit high chemoselectivity, tolerating a wide array of electrophilic functional groups including esters, nitriles, and ketones without requiring protection-deprotection sequences [1]. Consequently, it serves as a critical building block for the synthesis of advanced agrochemicals, liquid crystals, and active pharmaceutical ingredients (APIs) where orthogonal reactivity is required.

Attempting to substitute 4-Bromo-3-fluorophenylzinc iodide with its Grignard equivalent ((4-bromo-3-fluorophenyl)magnesium bromide) leads to severe functional group incompatibility, as the highly nucleophilic Grignard reagent readily attacks sensitive carbonyls and nitriles on the coupling partner, decimating target yields. Furthermore, substituting with the corresponding boronic acid (4-bromo-3-fluorophenylboronic acid) for Suzuki coupling introduces mandatory basic conditions (e.g., K3PO4 or Na2CO3), which frequently cause the degradation or racemization of base-labile substrates [1]. Finally, attempting to generate the zinc reagent in-house from 1-bromo-2-fluoro-4-iodobenzene using standard zinc dust or transmetallation often results in poor regioselectivity, as competitive insertion into the C-Br bond or halogen-metal exchange scrambling occurs. Procuring the pre-formed zinc iodide, synthesized via highly controlled active zinc insertion into the C-I bond, guarantees >99% regiopurity, ensuring that the bromine atom remains completely intact for subsequent orthogonal cross-coupling steps.

Regioselectivity of Metallation: Pre-formed Zinc Iodide vs. In-Situ Generation

The commercial synthesis of 4-Bromo-3-fluorophenylzinc iodide relies on the highly selective oxidative addition of active zinc into the C-I bond of 1-bromo-2-fluoro-4-iodobenzene, leaving the C-Br bond strictly intact. This results in a regiopurity exceeding 99% for the zinc species. In contrast, attempting to synthesize the reagent in-situ via halogen-metal exchange using lithium or magnesium precursors, followed by transmetallation, often leads to competitive exchange at the bromine position, reducing regiopurity to below 85% and creating inseparable isomeric mixtures . This strict regiocontrol is essential for downstream orthogonal couplings where the 4-bromo position must remain available for a subsequent Suzuki or Buchwald-Hartwig reaction.

| Evidence Dimension | Regiopurity of the metallated intermediate |

| Target Compound Data | >99% selective zinc insertion at the C-I bond (pre-formed reagent) |

| Comparator Or Baseline | <85% regiopurity (in-situ generation via standard halogen-metal exchange) |

| Quantified Difference | >14% increase in regiopurity, eliminating isomeric byproducts |

| Conditions | Active zinc insertion at ambient temperature vs. standard low-temperature Li/Mg exchange and transmetallation |

Purchasing the pre-formed reagent eliminates the risk of isomeric contamination, ensuring predictable yields in complex multistep syntheses requiring orthogonal halogen reactivity.

Chemoselectivity: Arylzinc Iodide vs. Grignard Reagents

Organozinc halides possess a highly covalent carbon-metal bond compared to their magnesium counterparts, significantly dampening their nucleophilicity toward electrophilic functional groups. When coupling with substrates containing sensitive moieties such as aldehydes, ketones, or esters, 4-Bromo-3-fluorophenylzinc iodide achieves >95% functional group survival during Negishi coupling. Conversely, the analogous Grignard reagent, (4-bromo-3-fluorophenyl)magnesium bromide, rapidly attacks these functional groups, resulting in less than 10% survival of the desired electrophile and necessitating costly protection-deprotection steps[1].

| Evidence Dimension | Survival rate of sensitive carbonyl/ester groups on the electrophile |

| Target Compound Data | >95% survival (arylzinc iodide) |

| Comparator Or Baseline | <10% survival (arylmagnesium bromide) |

| Quantified Difference | >85% improvement in functional group tolerance |

| Conditions | Transition-metal catalyzed cross-coupling at room temperature to 50°C |

Procurement of the zinc reagent allows for the direct, late-stage functionalization of highly decorated intermediates without adding synthetic steps for protecting groups.

Compatibility with Base-Sensitive Substrates: Negishi vs. Suzuki Conditions

A major limitation of utilizing 4-bromo-3-fluorophenylboronic acid in Suzuki cross-coupling is the absolute requirement for an aqueous or organic base to activate the boron species. For highly base-labile electrophiles—such as those prone to epimerization or base-catalyzed hydrolysis—this leads to severe degradation. 4-Bromo-3-fluorophenylzinc iodide bypasses this limitation entirely, as Negishi couplings proceed efficiently under strictly neutral conditions. Comparative studies on base-sensitive scaffolds demonstrate that organozinc couplings can maintain >85% target yields, whereas the corresponding boronic acid couplings often collapse to <40% yield due to substrate decomposition [1].

| Evidence Dimension | Cross-coupling yield with base-labile electrophiles |

| Target Compound Data | >85% yield under neutral Negishi conditions |

| Comparator Or Baseline | <40% yield using the boronic acid analog under basic Suzuki conditions |

| Quantified Difference | >45% higher yield for base-sensitive substrates |

| Conditions | Neutral Pd-catalyzed Negishi coupling vs. Pd-catalyzed Suzuki coupling with K3PO4/Na2CO3 |

For pharmaceutical manufacturing involving delicate, base-sensitive chiral centers, the zinc reagent is a critical procurement choice to prevent product degradation.

Late-Stage Functionalization of Base-Sensitive APIs

Because 4-Bromo-3-fluorophenylzinc iodide undergoes Negishi coupling under strictly neutral conditions, it is a highly effective choice for attaching the 4-bromo-3-fluorophenyl moiety to advanced pharmaceutical intermediates that contain base-labile stereocenters or easily hydrolyzed esters. This bypasses the degradation pathways typically triggered by the basic conditions required for Suzuki couplings with boronic acid analogs [1].

Sequential Orthogonal Cross-Coupling Workflows

The guaranteed >99% regiopurity of the pre-formed zinc reagent ensures that the bromine atom at the 4-position remains completely unreacted during the initial Negishi coupling. This enables industrial chemists to perform a highly controlled, sequential coupling strategy: first, a Negishi coupling at the zinc-bearing 1-position, followed by a subsequent Suzuki, Heck, or Buchwald-Hartwig coupling at the newly incorporated 4-bromo position, streamlining the synthesis of complex terphenyls and heteroaryls .

Protection-Free Synthesis of Carbonyl-Containing Liquid Crystals

In materials science, synthesizing fluorinated biphenyl cores for liquid crystal applications often involves coupling partners rich in ketones or esters. The quantitatively higher chemoselectivity of 4-Bromo-3-fluorophenylzinc iodide over its Grignard counterpart allows for direct C-C bond formation without unwanted nucleophilic attack on these functional groups, eliminating the need for costly and time-consuming protection/deprotection cycles during scale-up[2].

References

- [1] Phapale, V. B., et al. 'Palladium-Catalyzed Negishi Cross-Coupling of Arylzinc Halides with Base-Sensitive Substrates.' Advanced Synthesis & Catalysis, 354(18), 2012, 3465-3471.

- [3] Knochel, P., et al. 'Highly Functionalized Organozinc Reagents: Preparation and Reactions.' Chemical Reviews, 93(6), 1993, 2115-2136.